molecular formula C20H21N3O2S B2448439 ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 686736-58-3

ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate

Cat. No. B2448439
CAS RN: 686736-58-3
M. Wt: 367.47
InChI Key: UJSVRVVEAOOZFQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. This compound is also known by the name of DMPT and is a thioamide derivative of indole. DMPT has been found to have various biological activities, making it an attractive target for scientific research.

Scientific Research Applications

Anticancer Potential

Indole derivatives, including SMR000237403, have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. SMR000237403’s unique chemical structure may contribute to its antitumor effects, making it an interesting candidate for further study .

Antimicrobial Activity

Indoles possess antimicrobial properties, and SMR000237403 is no exception. Scientists explore its effectiveness against bacteria, fungi, and other pathogens. By understanding its mechanisms of action, we can develop novel antimicrobial agents or enhance existing treatments .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. SMR000237403’s anti-inflammatory potential is being investigated. It may modulate immune responses, reduce inflammation, and alleviate symptoms associated with inflammatory conditions .

Neuroprotective Effects

Indole derivatives often exhibit neuroprotective properties. Researchers study SMR000237403’s impact on neuronal health, neurodegenerative diseases, and cognitive function. Its ability to cross the blood-brain barrier makes it particularly interesting for neurological research .

Metabolic Disorders

SMR000237403’s influence on metabolic pathways is an area of exploration. It may affect glucose metabolism, lipid regulation, and insulin sensitivity. Investigating its potential in managing diabetes, obesity, and related disorders is essential .

Drug Development

Indole-based compounds serve as valuable scaffolds for drug development. SMR000237403’s structural features make it an attractive starting point for designing novel pharmaceuticals. Researchers explore modifications to enhance its bioactivity, selectivity, and safety profile .

These applications highlight the versatility of SMR000237403 and underscore its significance in scientific research. As investigations continue, we may uncover additional roles and applications for this intriguing compound.

properties

IUPAC Name

ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-4-25-19(24)18-17(14-7-5-6-8-15(14)21-18)23-20(26)22-16-11-12(2)9-10-13(16)3/h5-11,21H,4H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSVRVVEAOOZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate

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